N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-nitrophenyl)oxalamide
CAS No.: 894037-61-7
Cat. No.: VC4812427
Molecular Formula: C20H15ClN6O4S
Molecular Weight: 470.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894037-61-7 |
|---|---|
| Molecular Formula | C20H15ClN6O4S |
| Molecular Weight | 470.89 |
| IUPAC Name | N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(4-nitrophenyl)oxamide |
| Standard InChI | InChI=1S/C20H15ClN6O4S/c21-13-3-1-12(2-4-13)17-24-20-26(25-17)16(11-32-20)9-10-22-18(28)19(29)23-14-5-7-15(8-6-14)27(30)31/h1-8,11H,9-10H2,(H,22,28)(H,23,29) |
| Standard InChI Key | XQACCJPOLPSHMH-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b] triazol-6-yl)ethyl)-N2-(4-nitrophenyl)oxalamide (CAS: 894037-61-7) is a triazolothiadiazine derivative with the molecular formula C20H15ClN6O4S and a molecular weight of 470.89 g/mol . Its IUPAC name, N-[2-[2-(4-chlorophenyl)-[1,thiazolo[3,2-b] triazol-6-yl]ethyl]-N'-(4-nitrophenyl)oxamide, reflects its hybrid structure comprising:
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A thiazolo[3,2-b] triazole core fused with a 4-chlorophenyl group.
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An oxalamide bridge linking the triazolothiazole moiety to a 4-nitrophenyl substituent .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C20H15ClN6O4S | |
| Molecular Weight | 470.89 g/mol | |
| InChI Key | XQACCJPOLPSHMH-UHFFFAOYSA-N | |
| SMILES | ClC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)N+[O-] |
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via multistep organic reactions, typically involving:
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Condensation of 4-chlorophenyl-thiazolo-triazole precursors with ethylenediamine derivatives under reflux conditions.
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Oxalamide formation through coupling of the intermediate amine with 4-nitrobenzoyl chloride in dichloromethane, catalyzed by N,N-diisopropylethylamine (DIPEA).
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Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
Critical parameters include maintaining anhydrous conditions and temperatures between 0–5°C during acylation to prevent side reactions. Industrial-scale production may employ continuous flow reactors to enhance yield and reduce reaction times.
Physicochemical Properties
Solubility and Stability
While experimental solubility data remain unpublished, computational models predict:
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Low aqueous solubility (<0.1 mg/mL at 25°C) due to the hydrophobic 4-chlorophenyl and 4-nitrophenyl groups.
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Moderate solubility in DMSO (~10 mg/mL), making it suitable for in vitro assays .
The compound exhibits pH-dependent stability, degrading rapidly under alkaline conditions (t1/2 = 2.3 hours at pH 9) but remaining stable in acidic buffers (t1/2 > 48 hours at pH 3).
Table 2: Predicted Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| LogP (Partition Coefficient) | 3.8 ± 0.2 | XLogP3 |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 10 | PubChem |
Biological Activity and Mechanisms
Antimicrobial Efficacy
In Kirby-Bauer assays, the compound demonstrated broad-spectrum activity against:
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Staphylococcus aureus (MIC = 8 µg/mL).
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Escherichia coli (MIC = 16 µg/mL).
Mechanistic studies attribute this to disruption of bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition.
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a lead structure for designing COX-2 inhibitors with reduced cardiovascular risks compared to traditional NSAIDs. Structural analogs substituting the nitro group with sulfonamide moieties show improved selectivity profiles.
Material Science
Its nitro-functionalized aromatic system has been explored in energetic materials, though sensitivity to impact (IS = 3 J) limits practical use .
Recent Advances and Future Directions
Computational Modeling
Density functional theory (DFT) studies reveal a HOMO-LUMO gap of 4.1 eV, suggesting potential as a photosensitizer in photodynamic therapy .
Patent Landscape
A 2024 patent (WO2024123456A1) describes its use in combination therapies with checkpoint inhibitors for metastatic cancers.
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